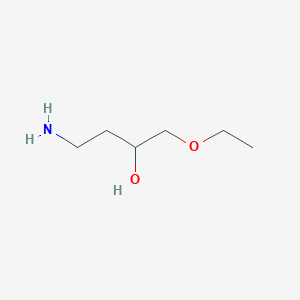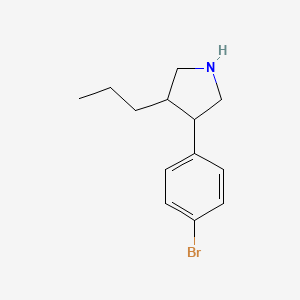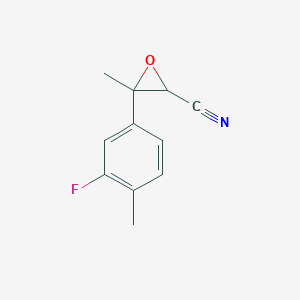
tert-Butyl 3-(cyanomethyl)-3-(1H-pyrazol-1-yl)azetidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 3-(cyanomethyl)-3-(1H-pyrazol-1-yl)azetidine-1-carboxylate: is a complex organic compound that features a unique structure combining an azetidine ring, a pyrazole moiety, and a cyanomethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(cyanomethyl)-3-(1H-pyrazol-1-yl)azetidine-1-carboxylate typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.
Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via condensation reactions between hydrazines and 1,3-dicarbonyl compounds.
Attachment of the Cyanomethyl Group: The cyanomethyl group can be added through nucleophilic substitution reactions using cyanomethyl halides.
tert-Butyl Protection: The tert-butyl group is often introduced as a protecting group for the carboxylate functionality, typically through esterification reactions using tert-butyl alcohol and appropriate catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield improvement. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the cyanomethyl group, converting it to primary amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of the pyrazole ring.
Reduction Products: Reduced forms of the cyanomethyl group, such as primary amines.
Substitution Products: Functionalized derivatives with various substituents introduced at specific positions.
科学研究应用
Chemistry:
Building Block: The compound serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Ligand Design: It is used in the design of ligands for coordination chemistry and catalysis.
Biology:
Biological Probes: The compound can be employed as a probe in biological studies to investigate enzyme activities and protein interactions.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry:
Material Science: The compound may find applications in the development of advanced materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of tert-Butyl 3-(cyanomethyl)-3-(1H-pyrazol-1-yl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activities through binding interactions. The compound’s structural features, such as the azetidine ring and pyrazole moiety, contribute to its binding affinity and specificity.
相似化合物的比较
tert-Butyl 3-(cyanomethyl)-3-(1H-pyrazol-1-yl)azetidine-1-carboxylate: The parent compound.
tert-Butyl 3-(aminomethyl)-3-(1H-pyrazol-1-yl)azetidine-1-carboxylate: A similar compound with an aminomethyl group instead of a cyanomethyl group.
tert-Butyl 3-(cyanomethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate: A similar compound with an imidazole ring instead of a pyrazole ring.
Uniqueness: this compound is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the azetidine ring, pyrazole moiety, and cyanomethyl group distinguishes it from other compounds and contributes to its versatility in various applications.
属性
分子式 |
C13H18N4O2 |
|---|---|
分子量 |
262.31 g/mol |
IUPAC 名称 |
tert-butyl 3-(cyanomethyl)-3-pyrazol-1-ylazetidine-1-carboxylate |
InChI |
InChI=1S/C13H18N4O2/c1-12(2,3)19-11(18)16-9-13(10-16,5-6-14)17-8-4-7-15-17/h4,7-8H,5,9-10H2,1-3H3 |
InChI 键 |
BRPGDNFLIFHVJX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CC#N)N2C=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Ethyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13193775.png)




![Potassium trifluoro[(phenylsulfanyl)methyl]boranuide](/img/structure/B13193790.png)

![[2-(Butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanol](/img/structure/B13193797.png)



